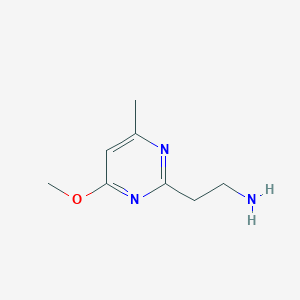

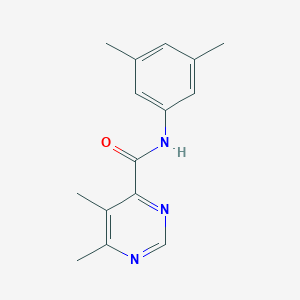

2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry and as antifolates with antineoplastic activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods, including the condensation of urea or N-methylurea with aldehydes. For instance, the synthesis of 2-hydroxy-5-phenylpyrimidines and their N-methyl derivatives can be achieved through a novel modification of the principal pyrimidine synthesis, which involves the condensation of urea or N-methylurea with 3-imino-2-phenylpropionaldehyde or its derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using experimental techniques such as FT-IR, FT-Raman, and NMR spectroscopy, as well as theoretical methods like density functional theory (DFT). For example, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine has been investigated using both experimental and theoretical techniques, revealing the coherence between theoretical and experimental values for various spectroscopic insights .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo thermal rearrangement when heated in triethylamine, leading to the formation of N-methyl-2(or 4)-oxopyrimidines. The rearrangement of 2-methoxypyrimidines shows a rectilinear relationship to the σ values for p-substituted phenyl groups, indicating the intermolecular and ionic nature of such rearrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized by their crystal structure, vibrational spectroscopy, and electronic properties. For instance, the crystal structure of lipophilic antifolates such as 2,4-diamino-5-(n-hexyl)-6-methylpyrimidine and its analogs have been determined, showing differences in the conformation of the alkyl chain and the formation of hydrogen-bonded frameworks or sheets . The electronic properties, including HOMO and LUMO energies, dipole moment, polarizability, and hyperpolarizability, can be calculated using quantum chemical calculations, providing insights into the charge transfer within the molecule and its potential biological activity .

科学的研究の応用

Catalytic Applications

2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine and its derivatives have been explored for their role in catalytic processes. Studies show that complexes formed with this compound can act as effective catalysts for methoxycarbonylation of olefins, converting them into linear and branched esters. This process is significant in industrial chemistry for the production of various chemicals and materials (Zulu, Nyamato, Tshabalala, & Ojwach, 2020). Additionally, related palladium complexes have been studied for selective ethylene dimerization, indicating the compound's potential in polymer production and processing (Nyamato, Ojwach, & Akerman, 2015).

Structural and Molecular Studies

Research into the structural and molecular characteristics of 2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine derivatives has been extensive. Crystal and molecular structures of related compounds have been analyzed, providing insights into their chemical properties and potential applications in various fields, such as pharmaceuticals (Richter et al., 2023). Studies on hydrogen bonding and pi-stacked chains in these compounds reveal their potential in forming stable molecular structures, which could be beneficial in drug design and material science (Glidewell, Low, Melguizo, & Quesada, 2003).

Supramolecular Chemistry

In the field of supramolecular chemistry, the compound and its analogs have been synthesized and characterized, highlighting their role in forming bifunctional aromatic N-heterocycles. These structures are important for developing new materials and drugs due to their unique hydrogen-bonding capabilities (Aakeröy, Schultheiss, Desper, & Moore, 2007).

DNA Interaction Studies

Some studies have focused on the interaction of related compounds with DNA. Cu(II) complexes of tridentate ligands, including variants of 2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine, have shown promising results in DNA binding and nuclease activity, which can have implications in cancer research and therapy (Kumar et al., 2012).

Pharmaceutical Research

Research also extends to pharmaceutical applications, where derivatives of this compound are investigated for their potential use in drug synthesis and as components of therapeutic agents. This includes studies on their antimicrobial and antidiabetic properties, which are vital in addressing global health challenges (S. G, D. K, S. P, & B. N, 2023).

Corrosion Inhibition

Another significant application is in the field of materials science, particularly as corrosion inhibitors. Compounds like 4-(4-methoxy-6-methylpyrimidin-2-yl)imino)methyl)benzaldehyde, a derivative of the primary compound, have shown high efficiency in preventing corrosion of metals, which is crucial in industrial maintenance and longevity of materials (Kumar, Yadav, & Singh, 2017).

Safety and Hazards

特性

IUPAC Name |

2-(4-methoxy-6-methylpyrimidin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-5-8(12-2)11-7(10-6)3-4-9/h5H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKZZZDUDHMOMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)

![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3003789.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B3003793.png)